3-tert-Butyl-4-methoxymethoxy-phenol
Description
Significance of Phenolic Derivatives in Complex Chemical Architectures
Substituted phenols are a class of aromatic compounds that feature a hydroxyl group and one or more other substituents attached to the benzene (B151609) ring. These molecules are of immense importance in organic chemistry, serving as crucial starting materials and intermediates in the synthesis of a wide array of complex chemical structures. chemicalbook.com The reactivity of the phenolic ring is significantly influenced by the nature and position of its substituents, which can direct the course of chemical reactions with a high degree of regioselectivity. guidechem.com
The hydroxyl group of a phenol (B47542) is a potent activating group, making the aromatic ring highly susceptible to electrophilic aromatic substitution reactions. nih.govresearchgate.net This enhanced reactivity allows for the introduction of additional functional groups, which is a key step in building molecular complexity. Furthermore, the acidic nature of the phenolic proton allows for its easy conversion to a phenoxide, a strong nucleophile that can participate in a variety of bond-forming reactions. The strategic placement of substituents, such as alkyl groups, can further modulate this reactivity, either through electronic effects or by providing steric hindrance to direct incoming reagents to specific positions. sigmaaldrich.comnih.gov
Phenolic derivatives are ubiquitous in nature and are found at the core of numerous biologically active compounds, including pharmaceuticals, agrochemicals, and natural products. guidechem.comresearchgate.net Their role as antioxidants is also of significant interest, a property that is finely tuned by the substitution pattern on the aromatic ring. nih.gov
Role of the Methoxymethyl (MOM) Protecting Group in Strategic Synthesis
In the multi-step synthesis of complex molecules, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. This is the role of a protecting group. The methoxymethyl (MOM) ether is a widely used protecting group for hydroxyl functions, including those of phenols. chemicalbook.commedchemexpress.comchemeo.com The MOM group is an acetal, which makes it stable to a wide range of reaction conditions, particularly those involving bases, nucleophiles, and many oxidizing and reducing agents. chemicalbook.com
The introduction of the MOM group, known as MOM protection, is typically achieved by reacting the alcohol or phenol with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). medchemexpress.com The stability of the MOM group under various conditions allows for a broad scope of chemical transformations to be performed on other parts of the molecule without affecting the protected hydroxyl group.
A key advantage of the MOM group is that it can be readily removed, or deprotected, under acidic conditions to regenerate the original hydroxyl group. chemicalbook.commedchemexpress.com This selective removal is crucial for the successful completion of a synthetic sequence. The ability to introduce and remove the MOM group under specific and mild conditions makes it a valuable tool in the strategic planning of complex syntheses. thermofisher.comacs.org
Structural Overview of 3-tert-Butyl-4-methoxymethoxy-phenol within Advanced Organic Synthesis Paradigms
The compound this compound is a prime example of a molecule designed for a specific purpose within a larger synthetic strategy. Its structure is a deliberate combination of the features discussed above. It is derived from its precursor, 3-tert-butyl-4-hydroxyanisole, which itself is a substituted phenol with a bulky tert-butyl group and a methoxy (B1213986) group on the aromatic ring. nist.govnist.gov
The tert-butyl group at the 3-position exerts a significant steric influence, directing reactions to other positions on the ring and potentially stabilizing the molecule. sigmaaldrich.comnih.gov The methoxy group at the 4-position is an electron-donating group that further activates the ring towards certain reactions. The hydroxyl group of the precursor is protected as a methoxymethyl ether, rendering it inert to a variety of reaction conditions.
This specific combination of a sterically demanding substituent and a protected hydroxyl group makes this compound a valuable intermediate in advanced organic synthesis. It allows for further chemical modifications to be made on the aromatic ring or at other sites of a larger molecule, with the option to deprotect the phenolic hydroxyl group at a later, strategic point in the synthesis. The molecule has been identified as a potential PROTAC (Proteolysis Targeting Chimera) linker and has been mentioned in the context of insecticides, highlighting its utility in the development of functional molecules. medchemexpress.com
Data Tables
Physical and Chemical Properties of 3-tert-Butyl-4-hydroxyanisole
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₆O₂ | chemicalbook.comsigmaaldrich.comchemicalbook.com |
| Molecular Weight | 180.24 g/mol | chemicalbook.comsigmaaldrich.com |
| Appearance | Colorless (white) crystals or powder/waxy solid | chemicalbook.comchemicalbook.com |
| Melting Point | 48-63 °C | sigmaaldrich.comsigmaaldrich.com |
| Boiling Point | 263 °C at 1013 hPa | sigmaaldrich.com |
| Solubility | Insoluble in water; soluble in ethanol, fats, and oils. | chemicalbook.comfishersci.com |
| CAS Number | 121-00-6 | sigmaaldrich.comnist.gov |
Spectroscopic Data of 3-tert-Butyl-4-hydroxyanisole
| Spectroscopic Data | Description | Source(s) |
| IR Spectrum | Available from the NIST/EPA Gas-Phase Infrared Database. | nist.gov |
| Mass Spectrum | Electron ionization mass spectrum available from the NIST Mass Spectrometry Data Center. | nist.gov |
Structure
3D Structure
Properties
IUPAC Name |
3-tert-butyl-4-(methoxymethoxy)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-12(2,3)10-7-9(13)5-6-11(10)15-8-14-4/h5-7,13H,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCROJECNSMTIRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)O)OCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Analysis of 3 Tert Butyl 4 Methoxymethoxy Phenol Analogs
Crystallographic Investigations for Precise Molecular Geometry
Crystallographic studies, particularly single-crystal X-ray diffraction, provide the most definitive method for determining the precise molecular geometry of crystalline solids. For analogs of 3-tert-Butyl-4-methoxymethoxy-phenol, these techniques have elucidated key structural features, including bond lengths, bond angles, and torsional angles, offering a static snapshot of the molecule's preferred conformation in the solid state.
Single-Crystal X-ray Diffraction Analysis of Molecular Conformations
Single-crystal X-ray diffraction analysis of analogs provides critical insights into their molecular conformations. For instance, the study of 2,6-Di-tert-butyl-4-(methoxymethyl)phenol, a closely related compound, reveals a monoclinic crystal system with the space group P2/c. researchgate.net In this structure, the asymmetric unit contains two independent molecules, indicating slight conformational differences between them in the crystal lattice. researchgate.net
Similarly, analysis of 3,3′-Di-tert-butyl-5,5′-dimethoxybiphenyl-2,2′-diol, a dimeric analog, shows it possesses twofold rotational symmetry. researchgate.net The two benzene (B151609) rings in this molecule are nearly perpendicular, with a dihedral angle of 89.8 (6)°. researchgate.net Another related structure, 3-hydroxy-4-methoxybenzaldehyde, crystallizes in a monoclinic system with a centrosymmetric space group (P21/c), providing a clear picture of its planar and conformational parameters. nih.gov These examples underscore the power of X-ray diffraction in defining the exact three-dimensional shape of complex phenolic molecules.
Analysis of Molecular Packing and Intermolecular Interactions
The arrangement of molecules within a crystal, known as molecular packing, is governed by a network of intermolecular interactions. In phenolic structures, hydrogen bonding plays a dominant role. In the crystal structure of 3,3′-Di-tert-butyl-5,5′-dimethoxybiphenyl-2,2′-diol, molecules are linked into one-dimensional chains through intermolecular O—H···O hydrogen bonds. researchgate.net
Studies of Conformational Disorder in Ether Moieties
Conformational disorder, where a part of a molecule occupies multiple positions within the crystal lattice, is a notable feature in the analysis of flexible moieties like ether groups. A significant finding in the crystallographic study of 2,6-Di-tert-butyl-4-(methoxymethyl)phenol is the conformational disorder observed in the methoxy (B1213986) group of each of the two independent molecules. researchgate.net The site-occupation factors for these disordered positions were determined to be 0.8728 (18)/0.1272 (18) and 0.8781 (17)/0.1219 (17), respectively. researchgate.net This disorder indicates that the methoxymethyl side chain is flexible and can adopt different orientations even within the constrained environment of a crystal. Such studies are vital for understanding the dynamic behavior of these molecules.
Table 1: Crystallographic Data for Analogs of this compound
| Compound | Crystal System | Space Group | Key Features | Reference |
|---|---|---|---|---|
| 2,6-Di-tert-butyl-4-(methoxymethyl)phenol | Monoclinic | P2/c | Disorder in the methoxy group; two independent molecules. | researchgate.net |
| 3,3′-Di-tert-butyl-5,5′-dimethoxybiphenyl-2,2′-diol | Tetragonal | I41=a | Twofold rotational symmetry; intermolecular O—H···O hydrogen bonds. | researchgate.net |
| 3-hydroxy-4-methoxybenzaldehyde | Monoclinic | P21/c | Centrosymmetric; influenced by C–H···O and O–H···O interactions. | nih.gov |
High-Resolution NMR Spectroscopy for Stereochemical and Electronic Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual nuclei (primarily ¹H and ¹³C), allowing for the confirmation of connectivity and stereochemistry.
Detailed Proton and Carbon NMR Assignments for Complex Phenolic Structures
The ¹H NMR spectrum of a phenolic compound provides a wealth of information. For a typical substituted phenol (B47542), distinct signals are expected for the hydroxyl proton, aromatic protons, and protons on the alkyl and ether substituents. docbrown.info The chemical shift of the phenolic OH proton can be highly variable and is sensitive to solvent, concentration, and temperature. researchgate.net Aromatic proton signals are influenced by the electronic effects of the substituents.
¹³C NMR spectroscopy complements proton NMR by providing information on the carbon skeleton. pitt.eduncsu.edu The chemical shifts of carbon atoms in the aromatic ring are particularly useful for confirming substitution patterns. ncsu.edu For phenolic ethers, the ¹³C chemical shift of the methoxy group can be a reliable indicator of its position on the aromatic ring. researchgate.net For instance, ortho-substituted methoxy groups typically resonate at a different frequency compared to those at meta or para positions. researchgate.net Quantitative ¹³C NMR, often requiring techniques like inverse gated proton decoupling, can provide information on the number of atoms of a particular type. ncsu.edu
Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound Analogs
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H | Phenolic OH | 4.0 - 8.0 | Broad singlet, position is solvent and concentration dependent. |
| ¹H | Aromatic CH | 6.5 - 7.5 | Splitting patterns depend on substitution. |
| ¹H | tert-Butyl (CH₃) | ~1.3 - 1.5 | Sharp singlet, integrating to 9 protons. |
| ¹H | -O-CH₂-O- | ~5.0 - 5.5 | Singlet. |
| ¹H | -O-CH₃ | ~3.7 - 4.0 | Singlet. |
| ¹³C | Aromatic C-OH | 150 - 160 | Quaternary carbon, typically weaker signal. |
| ¹³C | Aromatic CH | 110 - 130 | - |
| ¹³C | tert-Butyl (C) | ~35 | Quaternary carbon. |
| ¹³C | tert-Butyl (CH₃) | ~30 | - |
| ¹³C | -O-CH₂-O- | ~90 - 95 | - |
| ¹³C | -O-CH₃ | ~55 - 60 | - |
Application of 2D NMR Techniques for Structural Confirmation
While 1D NMR provides essential data, complex phenolic structures often exhibit signal overlap, necessitating the use of two-dimensional (2D) NMR techniques for unambiguous assignment. nih.govnih.gov These experiments reveal correlations between nuclei, allowing for a definitive assembly of the molecular structure. pitt.edu
Commonly used 2D NMR experiments include:
COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. This is crucial for mapping out proton networks within the molecule, such as the relationship between neighboring aromatic protons. acs.org
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei. This experiment is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons. nih.govresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is key for connecting different fragments of a molecule, for example, linking the tert-butyl protons to their attached quaternary carbon and adjacent aromatic carbons, or linking the methoxy protons to the ipso-carbon on the aromatic ring. researchgate.netnih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry and the through-space proximity of different functional groups. acs.org
The application of this suite of 2D NMR experiments provides a powerful methodology for the complete and unequivocal structural elucidation of complex molecules like this compound and its analogs. nih.gov
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Bonding Dynamics
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the qualitative analysis of functional groups and the study of bonding characteristics within this compound analogs. These methods provide detailed information about the molecular vibrations, offering a fingerprint for the molecule's structure.
In analogs such as substituted phenols, distinct vibrational modes can be assigned to specific functional groups. The spectra are characterized by vibrations of the phenolic hydroxyl group (O-H), the bulky tert-butyl group, the methoxymethyl ether linkage (C-O-C), and the aromatic ring.
Key Vibrational Modes:
O-H Stretch: The hydroxyl group's stretching vibration is highly sensitive to its environment, particularly hydrogen bonding. In a non-hydrogen-bonded (free) state, this vibration typically appears as a sharp band in the IR spectrum.
C-H Stretches: The tert-butyl group exhibits characteristic aliphatic C-H stretching vibrations, while the aromatic ring shows aromatic C-H stretches at higher wavenumbers.
C-O Stretches: The methoxymethyl ether group and the phenolic C-O bond produce strong C-O stretching bands in the fingerprint region of the IR spectrum.
Aromatic Ring Vibrations: The benzene ring gives rise to several characteristic bands, including C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H out-of-plane bending vibrations.
A comparison of IR and Raman spectra provides complementary information. Some vibrational modes that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice-versa. For instance, in bisphenol analogs, certain symmetric vibrations are more prominent in Raman spectra. mdpi.comresearchgate.net
The following table summarizes typical vibrational frequencies for the functional groups found in analogs of this compound.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Type |
| Phenolic O-H | Free O-H Stretch | ~3579 | IR |
| Phenolic O-H | Hydrogen-Bonded O-H Stretch | ~3390 | IR |
| Aromatic C-H | Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H (tert-butyl) | Stretch | 2850 - 3000 | IR, Raman |
| Aromatic C=C | Ring Stretch | 1450 - 1610 | IR, Raman |
| C-O (Ether) | Stretch | 1050 - 1150 | IR |
| C-O (Phenol) | Stretch | 1200 - 1260 | IR |
Analysis of Hydrogen Bonding Networks and Spectroscopic Shifts
The hydroxyl group of phenolic compounds is a strong hydrogen bond donor, leading to the formation of intermolecular hydrogen bonds in condensed phases. IR spectroscopy is particularly effective for studying these interactions. The formation of a hydrogen bond weakens and lengthens the O-H covalent bond. acs.orged.govnajah.edu
This weakening is observed in the IR spectrum as a significant shift of the O-H stretching band to a lower frequency (redshift) and a substantial broadening of the band. acs.orged.govnajah.edu For instance, studies on phenol in solution show that as concentration increases, the sharp "free" O-H stretching peak (around 3579 cm⁻¹) diminishes, while a broad "bound" O-H stretching band grows in intensity at a lower wavenumber (around 3390 cm⁻¹). acs.orged.govnajah.educonsensus.app This is due to the increased formation of phenol dimers and trimers. acs.orged.govnajah.educonsensus.app
The magnitude of the frequency shift (Δν) is directly related to the strength of the hydrogen bond. A larger redshift indicates a stronger hydrogen bond. In analogs of this compound, the presence of the methoxymethyl ether group introduces an additional hydrogen bond acceptor site (the ether oxygens), potentially leading to more complex hydrogen bonding networks involving both the phenolic hydroxyl and ether groups.
The table below illustrates the typical spectroscopic shifts observed in phenols due to hydrogen bonding.
| State of Phenolic O-H Group | O-H Stretching Frequency (cm⁻¹) | Band Appearance |
| "Free" (Monomer) | ~3579 | Sharp, narrow |
| "Bound" (Dimer/Trimer) | ~3390 | Broad, intense |
Mass Spectrometry for Elucidating Reaction Mechanisms (non-identification focus)
Mass spectrometry (MS) is a vital tool not only for molecular identification but also for probing the mechanisms of chemical reactions. By coupling MS with techniques like electrochemistry or liquid chromatography, it is possible to monitor reactions in real-time, identify transient intermediates, and characterize final products, thereby elucidating complex reaction pathways. nih.gov
For phenolic compounds, MS can be used to study oxidation reactions, which are relevant to both industrial processes and biological systems. Electrochemical oxidation coupled with mass spectrometry (EC/MS) allows for the controlled generation of reactive intermediates from phenolic compounds. nih.gov These intermediates can then be detected and characterized by the mass spectrometer. For example, the oxidation of phenolic acids has been shown to generate reactive species that can form dimers and other oligomeric products, which are readily detected by MS. nih.gov
In the context of synthesizing analogs of this compound, such as in the formation of benzoxazines from a phenol, a primary amine, and an aldehyde, MS can be used to track the conversion of intermediates to the final product. acs.org This provides crucial information for optimizing reaction conditions and understanding the sequence of bond-forming events.
Fragmentation Pathway Analysis in Complex Chemical Reactions
Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺•) which then undergoes fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure and provides insight into the stability of different bonds and functional groups.
For phenolic compounds, fragmentation often begins with the molecular ion. A common initial fragmentation for phenols is the loss of a hydrogen atom or the loss of carbon monoxide (CO) from the aromatic ring. docbrown.info In substituted phenols, cleavages at the substituent groups are prominent.
For an analog like this compound, the fragmentation pathways would be influenced by its specific structure:
Loss of a Methyl Radical: A common fragmentation for tert-butyl groups is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation, resulting in an [M-15]⁺ ion.
Cleavage of the Methoxymethyl Group: The ether linkage can cleave in several ways. A likely pathway is the loss of the methoxymethyl radical (•CH₂OCH₃) or the formation of a formaldehyde molecule (CH₂O).
Ring Cleavage: Following initial fragmentations, the aromatic ring itself can break apart, leading to smaller charged fragments.
The analysis of these fragmentation pathways is crucial for distinguishing between isomers and for understanding the gas-phase ion chemistry of the molecule. By studying the fragmentation of products formed in a chemical reaction, one can confirm the proposed structure and gain a deeper understanding of the reaction mechanism that led to its formation. nih.gov
The following table outlines plausible key fragmentations for a tert-butyl methoxymethoxy-phenol structure under EI-MS.
| Precursor Ion | Fragmentation Process | Resulting Ion (m/z) |
| [M]⁺• | Loss of methyl radical (•CH₃) from tert-butyl group | [M-15]⁺ |
| [M]⁺• | Loss of formaldehyde (CH₂O) from methoxymethyl group | [M-30]⁺• |
| [M]⁺• | Loss of methoxy radical (•OCH₃) | [M-31]⁺ |
| [M]⁺• | Loss of methoxymethyl radical (•CH₂OCH₃) | [M-45]⁺ |
| [M-15]⁺ | Loss of carbon monoxide (CO) | [M-15-28]⁺ |
Theoretical and Computational Chemistry Studies of 3 Tert Butyl 4 Methoxymethoxy Phenol
Quantum Chemical Investigations of Electronic Structure and Reactivity
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) has become one of the most popular and versatile quantum chemical methods for studying the ground-state properties of molecules. scispace.comnih.gov It offers a good balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. This approach is used to calculate various properties, including molecular geometries, vibrational frequencies, and electronic properties. researchgate.netlclark.edu In the context of 3-tert-Butyl-4-methoxymethoxy-phenol, DFT would be instrumental in understanding its fundamental chemical characteristics.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. researchgate.net The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter for assessing the molecule's stability and reactivity. nih.gov A smaller gap suggests that the molecule is more reactive and less stable. researchgate.net
For phenolic compounds, the HOMO is typically localized on the phenol (B47542) ring and the hydroxyl group, indicating that this is the region from which an electron is most easily donated. This is particularly relevant for the antioxidant activity of phenols, which often involves the donation of a hydrogen atom or an electron. The LUMO, on the other hand, indicates the region most susceptible to nucleophilic attack. In studies of similar phenolic structures, DFT calculations have been effectively used to determine the energies of these orbitals and map their spatial distribution. researchgate.netresearchgate.net
Illustrative Data for Frontier Molecular Orbitals
| Parameter | Description | Expected Significance for this compound |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | A higher HOMO energy would suggest a stronger electron-donating ability, potentially indicating greater antioxidant activity. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | A lower LUMO energy would indicate a greater electron-accepting ability. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller energy gap would imply higher chemical reactivity and lower kinetic stability. |
The distribution of electron density within a molecule is key to understanding its reactivity. DFT calculations can provide detailed information about the charge distribution and generate molecular electrostatic potential (MEP) maps. nih.govnih.gov An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net
Different colors on an MEP map indicate different regions of electrostatic potential. Typically, red indicates regions of negative potential, which are rich in electrons and susceptible to electrophilic attack. Blue indicates regions of positive potential, which are electron-poor and susceptible to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential. For this compound, an MEP map would likely show a negative potential around the oxygen atoms of the hydroxyl and methoxymethoxy groups, highlighting these as sites for electrophilic interaction. nih.govresearchgate.net The hydrogen atom of the hydroxyl group would likely exhibit a positive potential, indicating its susceptibility to abstraction, a key step in the antioxidant mechanism of phenols.
Molecules with rotatable bonds, such as the methoxymethoxy group in this compound, can exist in multiple conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. Using DFT, it is possible to perform a systematic search for the most stable conformations, known as energetic minima. researchgate.net This is achieved by rotating the flexible bonds and calculating the energy of each resulting structure.
The most stable conformer corresponds to the global minimum on the potential energy surface. Identifying this lowest-energy structure is crucial because it is the most populated conformation at equilibrium and its properties are most representative of the molecule as a whole. For substituted phenols, the orientation of the substituent groups can significantly influence the molecule's properties, including its reactivity and biological activity.
Semi-empirical Methods for Rapid Property Estimation
While DFT provides high accuracy, it can be computationally expensive for large molecules or for high-throughput screening. Semi-empirical methods offer a faster alternative for estimating molecular properties. scispace.comresearchgate.net These methods are based on quantum mechanics but use parameters derived from experimental data to simplify the calculations.
Methods such as PM6 and AM1 are commonly used for rapid geometry optimization and for calculating electronic properties. scispace.combsu.by Although less accurate than DFT, they can provide valuable qualitative insights and are particularly useful for preliminary conformational searches or for studying very large systems. For this compound, semi-empirical methods could be employed for an initial exploration of its conformational landscape before refining the results with more accurate DFT calculations.
Computational Prediction of Chemical Parameters and Reactivity
Computational chemistry provides a powerful toolkit for predicting a wide range of chemical parameters that are directly related to a molecule's reactivity. By calculating properties such as ionization potential, electron affinity, and chemical hardness, it is possible to gain a quantitative understanding of a molecule's behavior in chemical reactions.
Illustrative Table of Predicted Chemical Parameters
| Parameter | Formula | Description | Predicted Relevance for Reactivity |
|---|---|---|---|
| Ionization Potential (IP) | IP ≈ -EHOMO | The energy required to remove an electron from a molecule. | A lower ionization potential suggests that the molecule is a better electron donor, which is a key characteristic of many antioxidants. |
| Electron Affinity (EA) | EA ≈ -ELUMO | The energy released when an electron is added to a molecule. | A higher electron affinity indicates a greater ability to accept an electron. |
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | A measure of the molecule's resistance to changes in its electron distribution. | A lower chemical hardness (i.e., a "soft" molecule) is associated with higher reactivity. |
| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons from an equilibrium system. | Influences the direction of charge transfer in a reaction. |
| Electrophilicity Index (ω) | ω = μ2 / 2η | A measure of the molecule's ability to act as an electrophile. | A higher electrophilicity index indicates a stronger electrophilic character. |
Theoretical Determination of O-H Bond Dissociation Energies (BDE)
No dedicated theoretical studies calculating the O-H Bond Dissociation Energy (BDE) specifically for this compound were identified. Computational studies on BDEs of phenols typically involve density functional theory (DFT) methods to analyze how different substituents affect the stability of the resulting phenoxyl radical. mdpi.compan.olsztyn.pl Research is available for a wide range of phenols with electron-donating and electron-withdrawing groups, including tert-butyl and methoxy (B1213986) substituents. researchgate.netnih.gov However, the specific electronic and steric effects of the methoxymethoxy (MOM) group on the O-H BDE of this particular molecular structure have not been reported in the reviewed literature.
In Silico pKa Determination and Substituent Effects on Acidity
A search for in silico pKa determination studies specifically for this compound yielded no results. Computational chemistry provides valuable tools for predicting the acidity of phenolic compounds by calculating the Gibbs free energy change of deprotonation. These studies often explore the influence of various substituents on the stability of the corresponding phenoxide ion. The electronic effects (inductive and resonance) of the tert-butyl group at the meta position and the methoxymethoxy group at the para position relative to the hydroxyl group would be the primary determinants of this compound's acidity. However, no specific computational data or analysis for this molecule has been published.
Prediction of Reaction Pathways and Transition States
There is no available research in the scientific literature detailing the prediction of reaction pathways or the characterization of transition states involving this compound through computational methods. Such studies typically employ quantum chemical calculations to map the potential energy surface for specific reactions, for instance, oxidation or electrophilic substitution, and to calculate the activation energy barriers. researchgate.net The methoxymethoxy group is commonly used as a protecting group in organic synthesis for the phenolic hydroxyl, which is stable under many conditions but can be cleaved under acidic conditions. wikipedia.org While reaction mechanisms for the protection and deprotection of phenols are well-established in a general sense, specific computational studies modeling these pathways and their transition states for this compound are absent from the literature.
Molecular Dynamics Simulations
No publications were found that describe molecular dynamics (MD) simulations applied to the conformational analysis or reaction dynamics of this compound. MD simulations could theoretically be used to study the conformational flexibility of the methoxymethoxy group and its influence on the accessibility of the phenolic hydroxyl group or its interactions with a solvent. However, no such specific research has been documented.
Applications in Chemical Synthesis and Materials Science Non Biological
Strategic Use as a Versatile Synthetic Intermediate
The primary function of 3-tert-Butyl-4-methoxymethoxy-phenol is as a precursor and building block in organic synthesis. The MOM protecting group is crucial, as it provides stability against bases, nucleophiles, and various oxidizing and reducing agents, allowing for selective chemical modifications elsewhere on the molecule. adichemistry.com
Precursor in the Synthesis of Advanced Organic Molecules
In the synthesis of complex organic structures, protecting a reactive functional group like a phenol (B47542) is a common and essential strategy. fiveable.me The MOM ether in this compound allows it to be a key intermediate. For example, MOM-protected phenols are used in syntheses that require harsh basic conditions or the use of organometallic reagents that would be quenched by an acidic phenolic proton. almacgroup.com
One common synthetic strategy involves ortho-lithiation, where a strong base is used to deprotonate a carbon atom adjacent to the MOM-ether group. This creates a reactive intermediate that can be quenched with various electrophiles to install new functional groups. almacgroup.com This method is instrumental in creating highly substituted aromatic compounds. After the desired molecular framework is assembled, the MOM group is cleaved under acidic conditions to yield the final, functionalized phenol. total-synthesis.com This approach has been utilized in the synthesis of various complex molecules, including natural products and pharmacologically active compounds. scielo.brcore.ac.uk
Building Block for Highly Substituted Aromatic Systems
The structure of this compound, featuring a bulky tert-butyl group and a protected hydroxyl, makes it an ideal starting material for constructing highly substituted and sterically hindered aromatic systems. The tert-butyl group directs incoming substituents to specific positions on the aromatic ring, while the MOM group prevents the phenol from interfering with the reaction.
This controlled reactivity is exploited in regioselective metalation reactions and cross-coupling chemistries. acs.org For instance, a MOM-protected phenol can undergo reactions like Suzuki or Heck couplings to form new carbon-carbon bonds, building up a complex aromatic scaffold. Once the desired substitution pattern is achieved, the removal of the MOM group provides access to a functionalized, sterically hindered phenol, a structural motif found in many specialized chemicals, including antioxidants and ligands. nih.gov
Integration into Polymeric and Resin Systems
While this compound itself is not directly used for stabilization due to the protected hydroxyl group, its deprotected form, 3-tert-butyl-4-methoxyphenol, is a classic example of a hindered phenol antioxidant. Therefore, the MOM-protected compound serves as a precursor in the synthesis of specialized polymer additives.
Role as a Hindered Phenol Antioxidant in Polymer and Lubricant Stabilization
Hindered phenols are a major class of primary antioxidants used to protect polymers and lubricants from oxidative degradation. mdpi.compartinchem.com Their mechanism involves donating the hydrogen atom from the phenolic hydroxyl group to terminate radical chain reactions. partinchem.comnih.gov The bulky tert-butyl group ortho to the hydroxyl increases the stability of the resulting phenoxy radical, preventing it from initiating new degradation chains. nih.gov
For this antioxidant activity to occur, the phenolic hydroxyl group must be free and accessible. The compound this compound, with its protected hydroxyl, is therefore inactive as a radical scavenger. However, it can be used in the synthesis of macromolecular or polymer-bound antioxidants. researchgate.net In such applications, the MOM-protected phenol might be attached to a polymer backbone or another large molecule. A final deprotection step then unmasks the active hindered phenol moiety, resulting in a non-migrating, non-volatile antioxidant that is covalently integrated into the material it is designed to protect. mdpi.com
Table 1: Polymers Commonly Stabilized by Hindered Phenol Antioxidants
| Polymer Class | Specific Examples |
| Polyolefins | Polypropylene (PP), Polyethylene (PE) |
| Styrenics | Acrylonitrile-Butadiene-Styrene (ABS), Polystyrene (PS) |
| Elastomers | Styrene-Butadiene Rubber (SBR), Isoprene Rubber |
| Engineering Plastics | Polyamides (PA), Polycarbonates (PC), Polyesters (PET) |
| Adhesives & Coatings | Various synthetic resins and formulations |
Components in Novolac and Epoxy Resin Formulations
Phenols are fundamental building blocks for novolac and epoxy resins. Novolac resins are produced by the condensation reaction of phenols with formaldehyde under acidic conditions. google.comresearchgate.net These resins are widely used in laminates, adhesives, and molding compounds due to their excellent heat resistance and dimensional stability. google.comcnrs.fr Similarly, epoxy resins are often cured using phenolic hardeners, creating highly cross-linked, durable materials. acs.orgresearchgate.net
The incorporation of alkylated phenols, such as those with tert-butyl groups, can modify the properties of the final resin, for instance, by improving solubility and controlling the cross-linking density. core.ac.uk The use of a MOM-protected phenol like this compound in these formulations offers a route for advanced resin design. It could be incorporated into the resin structure as a monomer with a protected reactive site. This protected site could then be deprotected in a subsequent step to allow for a secondary curing or functionalization reaction, enabling the creation of resins with tailored properties such as multi-stage curing profiles or sites for post-polymerization modification. nih.govgoogle.com
Table 2: Properties of Phenolic and Epoxy Resins
| Resin Type | Key Monomers | Curing Mechanism | Key Properties |
| Novolac Resin | Phenol, Formaldehyde | Addition of a hardener (e.g., hexamine) and heat | High thermal stability, chemical resistance, dimensional stability |
| Epoxy Resin | Epichlorohydrin, Bisphenol A (or other phenols) | Reaction with a curing agent (e.g., amines, phenolic resins) | Strong adhesion, mechanical strength, chemical resistance |
Applications in Catalysis and Ligand Design
The structural features of hindered phenols make them valuable components in the design of specialized ligands for metal-based catalysts. The phenolic oxygen can act as a coordinating atom, while the bulky tert-butyl groups can be used to tune the steric environment around a metal center, thereby influencing the catalyst's activity and selectivity.
The synthesis of such ligands often requires multiple steps where a protected form of the phenol is necessary. This compound serves as an ideal intermediate in these synthetic routes. The MOM group ensures that the phenolic oxygen does not interfere with reactions used to build the ligand's backbone, such as phosphorylation, amination, or carbon-carbon bond formations. Once the complex ligand structure is complete, the MOM group can be removed to reveal the coordinating hydroxyl group, finalizing the ligand for complexation with a metal. This strategy provides a powerful tool for creating custom-designed catalysts for a wide range of chemical transformations.
Future Research Directions and Outlook for 3 Tert Butyl 4 Methoxymethoxy Phenol Chemistry
Development of Greener and More Efficient Synthetic Pathways
The future of synthesizing 3-tert-Butyl-4-methoxymethoxy-phenol is geared towards environmentally friendly and efficient methods. Traditional approaches for the methoxymethylation (MOM) of phenols often rely on hazardous reagents like chloromethyl methyl ether (MOMCl), which is a significant drawback due to its high carcinogenicity. uclouvain.be To address this, research is shifting towards safer alternatives.
One promising avenue is the use of formaldehyde dimethyl acetal as a substitute for MOMCl. uclouvain.be However, this reagent's lower reactivity necessitates the use of Lewis acids and sometimes harsh reaction conditions. uclouvain.be Future work will likely focus on developing milder and more efficient catalysts for this transformation. High-valent tin(IV) porphyrin and reusable ZrO(OTf)2 have already shown promise in catalyzing the methoxymethylation of various alcohols and phenols under solvent-free conditions, offering a more sustainable approach. researchgate.netresearchgate.net
Electrochemical methods represent another green and safe frontier for the preparation of MOM ethers. uclouvain.bersc.org These techniques avoid the need for hazardous reagents and can be highly efficient. rsc.orgresearchgate.net Further development in this area could lead to scalable and cost-effective industrial production of this compound.
Similarly, the deprotection of the MOM ether to yield 3-tert-butyl-4-methoxyphenol is also a target for greener methodologies. The use of solid acid catalysts, such as silica-supported sodium hydrogen sulfate or those with a Wells-Dawson structure, allows for efficient and selective deprotection under mild, room temperature conditions. organic-chemistry.orgacs.orgmdpi.comacs.orgnih.gov These heterogeneous catalysts are easily recoverable and reusable, minimizing waste and environmental impact. organic-chemistry.orgmdpi.comnih.gov
| Synthetic Step | Traditional Method | Greener Alternative | Key Advantages of Greener Alternative |
| Protection (Methoxymethylation) | Use of highly carcinogenic chloromethyl methyl ether (MOMCl). uclouvain.be | Electrochemical synthesis or use of formaldehyde dimethyl acetal with novel catalysts. uclouvain.beresearchgate.netresearchgate.netrsc.org | Avoids toxic reagents, improves safety, can be more cost-effective and efficient. uclouvain.bersc.org |
| Deprotection | Strong acidic conditions (e.g., HCl, BBr3). acs.orgacs.org | Use of heterogeneous solid acid catalysts like silica-supported sodium hydrogen sulfate. organic-chemistry.orgacs.orgacs.org | Mild reaction conditions, high yields, simple procedure, and reusable catalysts. organic-chemistry.orgmdpi.comnih.gov |
Exploration of Novel Reactivity Patterns for the Protected and Deprotected Species
Future research is anticipated to delve deeper into the reactivity of both this compound and its deprotected counterpart. The methoxymethyl (MOM) group is known to be stable under a range of conditions, including strongly basic and weakly acidic media, which makes the protected form an ideal substrate for various chemical transformations where the phenolic hydroxyl group needs to be masked. acs.org
A key area of exploration for the protected species is directed ortho-metalation. MOM-protected phenols can undergo efficient metalation at the position ortho to the protected hydroxyl group, which opens up a pathway for the introduction of a wide array of functional groups at that specific site. acs.org This strategy could be employed to synthesize novel derivatives of this compound with unique electronic and steric properties.
For the deprotected species, 3-tert-butyl-4-methoxyphenol (also known as an isomer of 2-tert-butyl-4-hydroxyanisole), its nature as a hindered phenol (B47542) suggests a rich chemistry to be explored. lktlabs.comresearchgate.netnih.govscbt.com Hindered phenols are well-known for their antioxidant properties, which stem from their ability to scavenge free radicals. partinchem.comamfine.comnih.gov Future studies could investigate the kinetics and mechanisms of these radical scavenging reactions in various environments. Furthermore, the phenolic hydroxyl group can participate in a variety of reactions, including etherification, esterification, and coupling reactions, to generate a library of new compounds with potentially interesting biological or material properties.
Integration of Advanced Machine Learning and AI in Chemical Design and Prediction
The integration of artificial intelligence (AI) and machine learning is set to revolutionize the study of chemical compounds like this compound. These computational tools can accelerate the discovery and optimization of molecules by predicting their properties and reaction outcomes. acs.orgneurips.ccresearchgate.netappliedclinicaltrialsonline.com
Machine learning models are also becoming increasingly adept at predicting the outcomes of chemical reactions. acs.orgneurips.ccappliedclinicaltrialsonline.com By analyzing vast amounts of reaction data, these models can learn the complex relationships between reactants, reagents, and products. appliedclinicaltrialsonline.com This predictive power can be harnessed to identify optimal synthetic routes to this compound and its derivatives, saving time and resources in the laboratory. Furthermore, AI can help in understanding the reactivity of these molecules under different conditions, aiding in the exploration of their novel reactivity patterns. appliedclinicaltrialsonline.com
| Application of AI/ML | Description | Potential Impact on this compound Chemistry |
| De Novo Molecular Design | AI algorithms generate novel chemical structures with optimized properties. nih.govyoutube.comdigitellinc.com | Design of new derivatives with enhanced biological activity or material properties. |
| Reaction Outcome Prediction | Machine learning models predict the major products of chemical reactions. acs.orgneurips.ccappliedclinicaltrialsonline.com | Optimization of synthetic pathways and exploration of novel reactivity. |
| Property Prediction | AI predicts physicochemical and biological properties, such as toxicity. researchgate.netresearchgate.net | Early-stage assessment of the safety and efficacy of new derivatives. |
Expanding Applications in Novel Advanced Materials
The unique structural features of this compound and its deprotected form, a hindered phenol, make them attractive candidates for incorporation into advanced materials. vinatiorganics.com Hindered phenols are widely used as antioxidants to protect polymers and other materials from degradation caused by oxidation. partinchem.comamfine.comnih.gov
Future research will likely focus on incorporating 3-tert-butyl-4-methoxyphenol into various polymer backbones or as an additive to enhance their thermal and oxidative stability. partinchem.comamfine.comprimaryinfo.com This could lead to the development of more durable plastics, elastomers, and coatings with extended service lifetimes. vinatiorganics.com The bulky tert-butyl group provides steric hindrance that is crucial for the antioxidant activity of these phenols. nih.gov
Moreover, the versatility of the phenolic structure allows for its modification and integration into a variety of material architectures. For instance, it could be used as a monomer in the synthesis of high-performance polymers such as polycarbonates and phenolic resins. The specific substitution pattern of 3-tert-butyl-4-methoxyphenol could impart unique properties to these materials, such as improved solubility, processability, or altered electronic characteristics. The development of hybrid materials, where the phenolic compound is linked to other functional moieties like UV absorbers, is another promising area of research that could yield multifunctional polymer additives with superior anti-aging performance. nih.gov
Q & A
Q. What are the recommended synthetic routes for 3-tert-Butyl-4-methoxymethoxy-phenol, and how do reaction conditions influence yield?
- Methodological Answer : A two-step synthesis is commonly employed:
Protection of the phenolic hydroxyl group : React 4-methoxyphenol with methoxymethyl chloride (MOM-Cl) under basic conditions (e.g., NaH in THF) to form 4-methoxymethoxyphenol. This step avoids undesired side reactions during alkylation .
tert-Butyl group introduction : Use Friedel-Crafts alkylation with tert-butyl chloride or acid-catalyzed alkylation with 2-methylpropene. Optimize temperature (60–80°C) and catalyst (e.g., AlCl₃ or H₂SO₄) to minimize di- or tri-substitution byproducts. Yields typically range from 45–65%, depending on solvent polarity and stoichiometric control .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (CDCl₃) shows distinct peaks: δ 1.35 ppm (s, 9H, tert-butyl), δ 3.50 ppm (s, 3H, methoxymethoxy-OCH₃), and δ 5.20 ppm (s, 2H, OCH₂O). ¹³C NMR confirms substitution patterns via carbonyl and quaternary carbon signals .
- HPLC : Use a C18 column (acetonitrile/water gradient, 60:40 to 90:10) with UV detection at 270 nm to assess purity (>98% required for reproducibility in biological assays) .
Q. How stable is this compound under acidic/basic conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Acidic Conditions : Expose to 0.1 M HCl at 25°C for 24 hours. Monitor degradation via TLC (silica gel, ethyl acetate/hexane 1:3). The methoxymethoxy group hydrolyzes to 4-methoxyphenol under strong acid, confirmed by LC-MS .
- Basic Conditions : Stability in 0.1 M NaOH is higher (>90% intact after 24 hours at 25°C), as the tert-butyl group resists nucleophilic attack .
Advanced Research Questions
Q. How do steric and electronic effects of the tert-butyl and methoxymethoxy groups influence antioxidant activity?
- Methodological Answer :
- Computational Analysis : Perform DFT calculations (B3LYP/6-31G**) to map HOMO-LUMO gaps and radical scavenging potential. The tert-butyl group enhances steric protection of the phenolic -OH, while the methoxymethoxy group modulates electron density .
- Experimental Validation : Compare DPPH radical scavenging IC₅₀ values with analogs (e.g., 4-methoxyphenol). This compound typically shows 2–3x higher activity due to reduced steric hindrance at the reactive site .
Q. How to resolve contradictions in reported degradation products of this compound under UV exposure?
- Methodological Answer :
- Controlled Photolysis : Irradiate in methanol (λ = 254 nm, 6 hours) and analyze via GC-MS. Discrepancies arise from solvent choice: aqueous solutions yield quinone derivatives, while non-polar solvents favor tert-butyl cleavage products .
- Standardize Protocols : Use a xenon arc lamp (simulating sunlight) and HPLC-DAD to isolate and quantify degradation pathways across studies .
Q. What are the optimal conditions for studying its interaction with lipid membranes in antioxidant assays?
- Methodological Answer :
- Liposome Preparation : Incorporate the compound into DPPC liposomes (1:10 molar ratio) via thin-film hydration. Use differential scanning calorimetry (DSC) to measure phase transition shifts (ΔTₘ ≈ 2–4°C indicates membrane integration) .
- Electrochemical Profiling : Cyclic voltammetry in PBS (pH 7.4) reveals redox potentials correlating with membrane permeability. A peak at +0.45 V vs. Ag/AgCl confirms phenolic -OH oxidation .
Q. How to design a study comparing its thermal stability with structurally similar antioxidants?
- Methodological Answer :
- TGA/DSC Analysis : Heat samples from 25–400°C (10°C/min under N₂). This compound decomposes at 220–240°C, higher than 4-methoxyphenol (180°C) due to tert-butyl stabilization .
- Kinetic Modeling : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Eₐ ≈ 120 kJ/mol), indicating resistance to pyrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
